molecular formula C12H13BrO2 B13630341 2-(4-Bromobenzyl)pent-4-enoic acid

2-(4-Bromobenzyl)pent-4-enoic acid

Cat. No.: B13630341
M. Wt: 269.13 g/mol
InChI Key: KQXVDKPLGOHABG-UHFFFAOYSA-N
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Description

2-(4-Bromobenzyl)pent-4-enoic acid is an organic compound with the molecular formula C12H13BrO2. It is characterized by a bromobenzyl group attached to a pentenoic acid chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromobenzyl)pent-4-enoic acid typically involves the bromination of benzyl alcohol followed by a series of reactions to introduce the pentenoic acid moiety. One common method involves the use of 2-iodoxy-5-methylbenzenesulfonic acid as a catalyst for the selective oxidation of 4-bromobenzyl alcohol to 4-bromobenzaldehyde, which is then further reacted to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and reduce costs, possibly through the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromobenzyl)pent-4-enoic acid undergoes various types of chemical reactions, including:

    Oxidation: The bromobenzyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The double bond in the pentenoic acid chain can be reduced to form saturated acids.

    Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as sodium azide or thiols can be used under mild conditions to replace the bromine atom.

Major Products

    Oxidation: 4-Bromobenzoic acid or 4-bromobenzaldehyde.

    Reduction: 2-(4-Bromobenzyl)pentanoic acid.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Bromobenzyl)pent-4-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the study of enzyme-substrate interactions due to its unique structure.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Bromobenzyl)pent-4-enoic acid involves its reactivity at the benzylic and allylic positions. The bromine atom can participate in free radical reactions, while the double bond in the pentenoic acid chain can undergo addition reactions. These properties make it a versatile intermediate in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromobenzyl alcohol
  • 4-Bromobenzaldehyde
  • 4-Bromobenzoic acid

Uniqueness

2-(4-Bromobenzyl)pent-4-enoic acid is unique due to the presence of both a bromobenzyl group and a pentenoic acid chain. This combination of functional groups allows for a wide range of chemical reactions and applications that are not possible with simpler compounds like 4-bromobenzyl alcohol or 4-bromobenzoic acid .

Properties

Molecular Formula

C12H13BrO2

Molecular Weight

269.13 g/mol

IUPAC Name

2-[(4-bromophenyl)methyl]pent-4-enoic acid

InChI

InChI=1S/C12H13BrO2/c1-2-3-10(12(14)15)8-9-4-6-11(13)7-5-9/h2,4-7,10H,1,3,8H2,(H,14,15)

InChI Key

KQXVDKPLGOHABG-UHFFFAOYSA-N

Canonical SMILES

C=CCC(CC1=CC=C(C=C1)Br)C(=O)O

Origin of Product

United States

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